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This technical guide provides a comprehensive overview of the dislocation dynamics in D03

ordered iron aluminides, specifically focusing on Fe3Al. The content delves into the

fundamental mechanisms governing plastic deformation, the influence of temperature and

alloying on mechanical properties, and the advanced experimental and computational

techniques used to investigate these phenomena.

Introduction to D03 Ordered Iron Aluminides
Iron aluminides, particularly those with the D03 crystal structure, are intermetallic compounds

that offer a compelling combination of low density, excellent oxidation and corrosion resistance,

and high strength at elevated temperatures.[1] However, their application has been historically

limited by low room temperature ductility and a decrease in strength above 600 °C.[1]

Understanding the dynamics of dislocations, the primary carriers of plastic deformation in

crystalline materials, is crucial for overcoming these limitations and designing improved alloys.

The D03 structure of Fe3Al is an ordered derivative of the body-centered cubic (BCC) lattice.[2]

This ordered arrangement gives rise to unique dislocation characteristics, including the

formation of superdislocations and their interaction with anti-phase boundaries (APBs), which

are planar defects that disrupt the perfect ordering of the crystal lattice.[1]
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The D03 Crystal Structure and Anti-Phase
Boundaries
The D03 crystal structure is characterized by a large cubic unit cell containing 16 atoms. This

ordered arrangement leads to the formation of two primary types of anti-phase boundaries

(APBs) when the material is deformed or undergoes phase transformations.[1]

B2-type APB (APB1): This boundary is formed during the A2 to B2 ordering transformation

and has a fault vector of a₀/4 <111>, where a₀ is the lattice parameter of the D03 unit cell.[1]

D03-type APB (APB2): This boundary is associated with the B2 to D03 transformation and

has a fault vector of a₀/2 <100>.[1]

The presence and energy of these APBs play a critical role in dislocation motion and the overall

mechanical behavior of D03 iron aluminides.

D03 Crystal Structure of Fe3Al.

Superdislocations and their Dissociation
In the D03 lattice, the slip direction is typically along the close-packed <111> direction on the

{110} plane. A perfect dislocation in this structure is a superdislocation with a Burgers vector of

<111>. This superdislocation is energetically unstable and dissociates into four smaller

dislocations, known as superpartials, each with a Burgers vector of 1/4<111>. These

superpartials are bound together by strips of APBs.

The dissociation of a <111> superdislocation can be represented as: <111> → 1/4<111> +

APB1 + 1/4<111> + APB2 + 1/4<111> + APB1 + 1/4<111>

This dissociation into fourfold superdislocations is a key reason for the difficult deformation of

D03 Fe3Al alloys.[3] The movement of this complex dislocation structure requires the

coordinated motion of all four superpartials, which can be energetically demanding.

<111> Superdislocation 1/4<111> Superpartial APB1 1/4<111> Superpartial APB2 1/4<111> Superpartial APB1 1/4<111> Superpartial
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Dissociation of a <111> superdislocation.

Dislocation Motion and Deformation Mechanisms
The plastic deformation of D03 iron aluminides is governed by the motion of these

superdislocations. In-situ transmission electron microscopy (TEM) experiments have revealed

three distinct modes of dislocation motion.[4]

Mode I: An uncoupled 1/4<111> superpartial dislocation moves independently, creating a

nearest-neighbor antiphase boundary (NNAPB) behind it.[4] This mode can lead to

pseudoelasticity, where the APB pulls the superpartial back upon unloading to reduce its

energy.

Mode II: A pair of coupled 1/4<111> superpartial dislocations move together, trailing a next-

nearest-neighbor antiphase boundary (NNNAPB).[4]

Mode III: A group of four 1/4<111> superpartials move in unison, creating both NNAPB and

NNNAPB.[4]

The dominant deformation mechanism depends on factors such as temperature, strain rate,

and the presence of alloying elements. For instance, the addition of manganese to D03 Fe3Al

can retard the motion of fourfold superdislocations, promoting the movement of twofold

superdislocations which then decompose into unit dislocations, leading to improved ductility.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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